molecular formula C17H19ClN4O3S B2651043 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1185041-85-3

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2651043
CAS No.: 1185041-85-3
M. Wt: 394.87
InChI Key: LEOIECRDZYSJED-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates structural features from benzothiazole and isoxazole, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C17H19ClN4O3SC_{17}H_{19}ClN_{4}O_{3}S with a molecular weight of approximately 394.9 g/mol. The presence of the benzothiazole moiety, an isoxazole ring, and a morpholinoethyl group enhances its solubility and biological activity.

Property Value
Common NameThis compound
CAS Number1185041-85-3
Molecular FormulaC₁₇H₁₉ClN₄O₃S
Molecular Weight394.9 g/mol

The biological activity of this compound is largely attributed to its interaction with various cellular targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit tubulin polymerization, which is essential for cancer cell division. In vitro assays have demonstrated that related compounds can lead to cell cycle arrest in the G2/M phase, suggesting their potential as anticancer agents.

Case Study:
In a study focusing on similar benzothiazole derivatives, several compounds exhibited IC50 values ranging from 0.29 to 1.48 μM against various cancer cell lines, indicating potent anticancer activity. The specific IC50 values for this compound are yet to be fully characterized but are expected to align with these findings based on structural similarities.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent stems from its ability to inhibit COX enzymes. By reducing the production of pro-inflammatory mediators, it may provide therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings:
A related compound was found to significantly reduce inflammation in animal models by inhibiting COX activity, supporting the hypothesis that this compound may exhibit similar effects.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with other benzothiazole derivatives is useful:

Compound Biological Activity IC50 (μM)
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamideAnticancer0.29 - 1.48
N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamideAnti-inflammatoryNot specified
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamideModerate anticancerNot specified

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S.ClH/c22-16(14-5-6-18-24-14)21(8-7-20-9-11-23-12-10-20)17-19-13-3-1-2-4-15(13)25-17;/h1-6H,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOIECRDZYSJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=NO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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